Strategic Selection of Starting Materials for the Synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile
Executive Summary The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 85038-45-5) represents a classic challenge in medicinal chemistry: the construction of a "Linker-Head-Tail" architecture where a phenolic sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 85038-45-5) represents a classic challenge in medicinal chemistry: the construction of a "Linker-Head-Tail" architecture where a phenolic scaffold is connected to a secondary amine via an ethyl ether bridge. This molecule serves as a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and various CNS-active agents.
This guide moves beyond simple recipe-following. It analyzes the causality behind starting material selection, focusing on the Stepwise Alkylation-Amination Strategy . This route is preferred over direct alkylation with nitrogen mustards (safety) or Mitsunobu coupling (atom economy) for scalable applications.
Retrosynthetic Logic & Route Selection
To ensure process robustness, we must visualize the bond disconnections. The target molecule is dissected into three core components: the Nucleophilic Scaffold (Phenol), the Bifunctional Linker , and the Amine Tail .
Graphviz Diagram: Retrosynthetic Analysis
Figure 1: Retrosynthetic breakdown isolating the three primary starting materials.
Critical Analysis of Starting Materials[1]
The success of this synthesis relies on the specific physicochemical attributes of the starting materials.
3-Hydroxybenzonitrile (The Scaffold)[1][2][3]
CAS: 873-62-1
Role: Provides the aromatic core and the meta-cyano functionality.[1]
Critical Quality Attribute (CQA):Water Content.
Causality: Phenolic alkylations are typically performed under anhydrous conditions using weak bases (
). Excess water solvates the phenoxide anion, reducing its nucleophilicity and stalling the reaction.
Specification: Assay >98.5%; Water <0.5% (Karl Fischer).
1-Bromo-2-chloroethane (The Bifunctional Linker)
CAS: 107-04-0
Role: The "Selectivity Engine."
Why not 1,2-Dichloroethane?
Symmetry breaks selectivity. Using dichloroethane often leads to higher rates of dimerization (where one linker reacts with two phenols).
Why 1-Bromo-2-chloroethane?
The Kinetic Advantage: The C-Br bond is significantly weaker and more labile than the C-Cl bond. Under controlled temperatures (refluxing acetonitrile/acetone), the phenoxide displaces the Bromide exclusively, leaving the Chloride intact for the next step.
Self-Validating Mechanism: If the reaction temperature is kept below 70°C, the chloride substitution is kinetically forbidden, naturally preventing polymerization.
Methylamine (The Nucleophile)
CAS: 74-89-5
Role: Introduces the terminal amine.
Form Selection:
Gas: Hard to meter; requires autoclaves.
THF Solution: Expensive; good for anhydrous work.
Aqueous (40%):Preferred. The high dielectric constant of water helps stabilize the transition state in the substitution of the alkyl chloride.
Stoichiometry Rule: Must use massive excess (5–10 equivalents) to prevent the product (a secondary amine) from reacting with another molecule of starting material to form a tertiary amine impurity.
Technical Protocol: The Stepwise Synthesis
This protocol is designed to minimize the two primary failure modes: Dimerization (Step 1) and Over-Alkylation (Step 2).
An In-depth Technical Guide to the Solubility Profiling of 3-[2-(Methylamino)ethoxy]benzonitrile
Prepared by: Gemini, Senior Application Scientist Abstract The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in v...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies. This guide provides a comprehensive framework for the complete solubility characterization of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6), a novel compound for which public solubility data is not available.[1] As such, this document serves as a first-principles guide for research scientists and drug development professionals. We will detail the requisite experimental protocols, from foundational physicochemical property determination (pKa) to the execution of kinetic and thermodynamic solubility studies across a range of pharmaceutically relevant media. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative of Solubility Characterization
3-[2-(Methylamino)ethoxy]benzonitrile is a small organic molecule with the chemical formula C10H12N2O.[2] Its structure, featuring a benzonitrile head, an ethoxy linker, and a terminal secondary amine, suggests a complex physicochemical profile that requires empirical determination. The presence of the basic methylamino group strongly implies that its aqueous solubility will be pH-dependent, a factor with profound implications for its absorption in the variable pH environments of the gastrointestinal tract.
Solubility is not merely a physical constant but a foundational parameter that dictates the therapeutic potential of a compound.[3] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, dooming an otherwise potent molecule.[4] Therefore, a thorough and early characterization of a compound's solubility profile is a non-negotiable aspect of preclinical development. This guide outlines the logical and experimental progression required to build a complete and reliable solubility profile for 3-[2-(Methylamino)ethoxy]benzonitrile.
Foundational Physicochemical Properties: Predicting and Measuring pKa
Before any solubility measurements are undertaken for an ionizable compound, its acid dissociation constant(s), or pKa, must be determined. The pKa value governs the degree of ionization at any given pH, and since the ionized form of a molecule is typically much more soluble than the neutral form, this parameter is the primary determinant of the pH-solubility profile.[5]
Structural Analysis and pKa Prediction
The secondary amine in 3-[2-(Methylamino)ethoxy]benzonitrile is a basic functional group. The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged conjugate acid. The equilibrium between the neutral (free base) and ionized (protonated) forms is governed by its pKa. Computational tools can provide an initial estimate, but for definitive data, experimental determination is essential.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and accurate method for determining the pKa of a compound.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added.
Protocol:
Preparation: Prepare a ~1-5 mM solution of 3-[2-(Methylamino)ethoxy]benzonitrile in deionized water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]
Alkalinization: Adjust the starting pH of the solution to >10 with a small amount of dilute NaOH to ensure the compound is fully in its neutral, free base form.
Titration: Titrate the solution with a standardized solution of 0.1 M HCl in small, precise increments.
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the neutral base and its conjugate acid are equal.[7]
The workflow for this crucial first step is illustrated below.
Application Note: Trace Quantification of 3-[2-(Methylamino)ethoxy]benzonitrile by UHPLC-MS/MS
This Application Note provides a comprehensive, field-validated protocol for the trace quantification of 3-[2-(Methylamino)ethoxy]benzonitrile using LC-MS/MS. This method addresses the specific challenges of analyzing po...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, field-validated protocol for the trace quantification of 3-[2-(Methylamino)ethoxy]benzonitrile using LC-MS/MS. This method addresses the specific challenges of analyzing polar secondary amines and is designed for implementation in pharmaceutical impurity profiling and genotoxic impurity (GTI) screening.
Abstract & Scientific Rationale
3-[2-(Methylamino)ethoxy]benzonitrile is a secondary amine intermediate often encountered in the synthesis of aryl-piperazine or aryl-alkoxy pharmaceuticals. Due to the presence of a secondary amine and an aromatic nitrile, this compound presents specific analytical challenges:
Peak Tailing: Secondary amines interact strongly with residual silanols on silica-based columns, leading to severe tailing at neutral/acidic pH.
Retention Issues: Its moderate polarity (LogP ~1.2) and basicity (pKa ~9.5) often result in poor retention on standard C18 phases.
Genotoxic Potential: As a secondary amine, it is a precursor to N-nitroso compounds (nitrosamines) if exposed to nitrosating agents. Trace level monitoring is critical.
This protocol utilizes a Charged Surface Hybrid (CSH) stationary phase to mitigate silanol interactions at acidic pH, ensuring sharp peak shapes without the need for ion-pairing agents or high-pH buffers that might suppress MS sensitivity.
Problem: Traditional C18 columns suffer from secondary interactions between the basic methylamino group and surface silanols.
Solution: The CSH (Charged Surface Hybrid) particle technology applies a low-level positive surface charge. This repels the protonated amine analyte at acidic pH, preventing silanol interaction and ensuring excellent peak symmetry.
Mobile Phase Chemistry
Buffer: 0.1% Formic Acid (pH ~2.7).
Rationale: Low pH ensures the amine is fully protonated ([M+H]⁺), maximizing ESI+ sensitivity. While basic compounds usually retain poorly at low pH, the CSH column provides sufficient retentivity and superior peak shape compared to high-pH methods which often sacrifice sensitivity.
Acceptance: If ME > ±20%, use the Deuterated Internal Standard to correct.
Troubleshooting & "Field-Proven" Tips
Carryover: Basic amines stick to injector needles.
Tip: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content in the wash effectively cleans the needle.
Peak Broadening:
Cause: Mismatch between sample diluent and initial mobile phase.
Tip: Ensure the sample diluent contains no more than 20% organic solvent. If the sample is not soluble, use a "sandwich injection" or reduce injection volume to 1 µL.
Interference:
Check: Verify that the API does not fragment to mass 177.1. If it does, chromatographic separation is the only defense—ensure the API and Impurity are baseline separated (Resolution > 2.0).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29015060, 3-[2-(methylamino)ethoxy]benzonitrile. Retrieved from [Link]
European Medicines Agency (ICH). ICH guideline Q2(R1) on validation of analytical procedures. Retrieved from [Link]
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link][1][2]
ThoreauChem. Product Detail: 3-[2-(methylamino)ethoxy]benzonitrile.[3][4] Retrieved from [Link][4]
Application Notes and Protocols for 3-[2-(Methylamino)ethoxy]benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-[2-(Methylamino)ethoxy]benzonitrile Scaffold In the landscape of modern drug discovery, the identification and ut...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-[2-(Methylamino)ethoxy]benzonitrile Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a versatile starting point for the development of novel therapeutics. 3-[2-(Methylamino)ethoxy]benzonitrile emerges as a scaffold of significant interest, combining several key pharmacophoric features that render it a valuable building block for combinatorial library synthesis and lead optimization.
This document serves as a detailed guide to the application of 3-[2-(Methylamino)ethoxy]benzonitrile in medicinal chemistry. It provides not only the scientific rationale for its use but also detailed protocols for its synthesis and incorporation into drug-like molecules, grounded in established chemical principles and supported by authoritative references.
Part 1: The Medicinal Chemist's Perspective — Why Employ this Scaffold?
The utility of the 3-[2-(Methylamino)ethoxy]benzonitrile scaffold can be dissected by considering the individual contributions of its constituent functional groups to molecular recognition and pharmacokinetic properties.
The Benzonitrile Moiety: A Versatile Pharmacophore
The nitrile group is a highly valuable functional group in medicinal chemistry, serving multiple roles in drug design[3].
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site. This can mimic the hydrogen bonding of a carbonyl group or a hydroxyl group.
Dipole Moment: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions with the target protein.
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.
Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as halogens, alkynes, or even a phenyl ring, allowing for fine-tuning of a compound's properties.
The Amino-ethoxy Linker: Modulator of Physicochemical Properties and Target Engagement
The 2-(methylamino)ethoxy linker provides several advantages:
Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing the aqueous solubility of the molecule. This is a critical parameter for oral bioavailability.
Conformational Flexibility: The flexible ethoxy linker allows the terminal amino group and the benzonitrile core to adopt various spatial orientations, facilitating optimal binding to the target.
Additional Interaction Point: The secondary amine can act as a hydrogen bond donor or acceptor and can also participate in ionic interactions, providing an additional anchor point for target engagement.
The meta-Substitution Pattern: A Vector for Specificity
The placement of the amino-ethoxy side chain at the meta position of the benzonitrile ring is a key strategic element. Compared to its ortho and para isomers, the meta substitution provides a distinct vector for orienting the side chain into a specific binding pocket. This can be crucial for achieving selectivity for a particular receptor subtype or isozyme. While the para-substituted analog, 4-[2-(dimethylamino)ethoxy]benzonitrile, is a known intermediate in the synthesis of the prokinetic agent Itopride[4][5], the meta isomer offers a different structural motif for exploring novel chemical space.
Part 2: Synthetic Protocols
The following protocols are based on established methodologies for the synthesis of related aminoalkoxy benzonitriles and are presented as a guide for the laboratory synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile and its subsequent derivatization.
Protocol 1: Synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile
This two-step protocol involves the Williamson ether synthesis followed by deprotection of the amine.
Step 1: Synthesis of 3-[2-(Boc-methylamino)ethoxy]benzonitrile
High-throughput screening protocol for 3-[2-(Methylamino)ethoxy]benzonitrile
Application Note & Protocol Topic: High-Throughput Screening Protocol for Novel Monoamine Oxidase A Inhibitors, Featuring 3-[2-(Methylamino)ethoxy]benzonitrile as a Representative Test Compound Audience: Researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: High-Throughput Screening Protocol for Novel Monoamine Oxidase A Inhibitors, Featuring 3-[2-(Methylamino)ethoxy]benzonitrile as a Representative Test Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Neuromodulators
Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key neurotransmitters such as serotonin and norepinephrine.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, including depression and anxiety.[1][2] Consequently, the discovery of novel MAO-A inhibitors is a significant focus in modern drug discovery.[1] High-throughput screening (HTS) provides a robust platform for rapidly assessing large compound libraries to identify promising new chemical entities.[3][4][5]
This document provides a comprehensive, field-proven protocol for a fluorometric, 384-well plate-based HTS assay designed to identify inhibitors of human MAO-A.[6][7][8] While this protocol is broadly applicable to diverse chemical libraries, it will use 3-[2-(Methylamino)ethoxy]benzonitrile, a compound with structural motifs suggestive of potential interaction with monoaminergic systems, as a representative test article to illustrate the screening workflow. The benzonitrile group, a common moiety in pharmacologically active compounds, and the flexible (methylamino)ethoxy sidechain warrant investigation against targets like MAO-A.[9][10]
Assay Principle: A Fluorescence-Based Approach to Quantifying Inhibition
The HTS assay described herein is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-A-catalyzed oxidation of its substrate.[2][7] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe, such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), to produce a highly fluorescent product, resorufin.[7] The resulting increase in fluorescence intensity is directly proportional to MAO-A activity. Putative inhibitors of MAO-A will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.
This one-step, mix-and-read format is highly amenable to automation and miniaturization, making it ideal for HTS campaigns.[4][6][7]
Visualizing the Workflow: From Reagents to Results
The following diagram illustrates the sequential steps of the high-throughput screening process.
Caption: High-level overview of the HTS workflow.
Materials and Reagents
Reagent
Supplier
Catalog #
Storage
Recombinant Human MAO-A
Sigma-Aldrich
MAK295C
-80°C
MAO-A Assay Buffer
Sigma-Aldrich
MAK295A
4°C
Tyramine (MAO-A Substrate)
Sigma-Aldrich
T90344
4°C
Amplex Red Reagent
Thermo Fisher
A12222
-20°C
Horseradish Peroxidase (HRP)
Sigma-Aldrich
P8375
-20°C
Clorgyline (Positive Control)
Sigma-Aldrich
M3778
-20°C
DMSO, Anhydrous
Sigma-Aldrich
D2650
Room Temp
384-well Black, Flat-Bottom Plates
Greiner Bio-One
781076
Room Temp
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 384-well format with a final assay volume of 20 µL. All liquid handling steps should be performed using automated liquid handlers to ensure precision and consistency.[5]
Reagent Preparation
MAO-A Working Solution: Dilute the recombinant human MAO-A enzyme in MAO-A Assay Buffer to a final concentration that yields a robust signal-to-background ratio (determined during assay development).
Substrate/Probe Working Solution: Prepare a 2X working solution containing Tyramine, Amplex Red, and HRP in MAO-A Assay Buffer. The optimal concentrations should be determined empirically but typically fall in the ranges of 200 µM for Tyramine, 100 µM for Amplex Red, and 2 U/mL for HRP.[7]
Positive Control (Clorgyline): Prepare a stock solution of Clorgyline in DMSO. For the assay, create a working solution that results in >95% inhibition at the final concentration.
Test Compound (3-[2-(Methylamino)ethoxy]benzonitrile): Prepare a stock solution in DMSO. For single-point screening, a final assay concentration of 10 µM is standard.[1]
Assay Plate Preparation
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or DMSO (negative control) into the appropriate wells of a 384-well black assay plate. This results in a 1:1000 dilution in the final assay volume.
Enzyme Addition: Add 10 µL of the MAO-A working solution to all wells.
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the reaction is initiated.
Reaction Initiation and Data Acquisition
Substrate Addition: Add 10 µL of the 2X Substrate/Probe Working Solution to all wells to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C for 60 minutes.[1] The plate should be protected from light.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
Data Analysis and Quality Control: Ensuring Trustworthy Results
A robust HTS campaign is built on rigorous quality control.[11][12][13] The primary metric for validating the quality of an HTS assay is the Z'-factor.[14][15][16]
Z'-Factor Calculation
The Z'-factor provides a statistical measure of the separation between the positive and negative controls, accounting for both the dynamic range of the assay and the data variation.[14][17][18] It is calculated using the following formula:
Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )
Where:
μ_p = mean of the positive control (Clorgyline)
μ_n = mean of the negative control (DMSO)
σ_p = standard deviation of the positive control
σ_n = standard deviation of the negative control
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
A clear separation between controls, suitable for HTS.[14][16]
0 to 0.5
Marginal
The assay may be acceptable but could benefit from optimization.[16]
< 0
Unacceptable
No separation between controls; the assay is not suitable for screening.[18]
An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for a high-throughput screen.[14]
Hit Identification
"Hits" are identified as compounds that cause a statistically significant reduction in MAO-A activity.[5] The percent inhibition for each test compound is calculated as follows:
A common threshold for hit identification in a primary screen is a percent inhibition value greater than three times the standard deviation of the negative control wells.
From Hit to Lead: The Path Forward
The journey from an initial hit to a viable drug candidate is a multi-step process.
Caption: The hit-to-lead progression pipeline.
Confirmed hits from the primary screen, such as promising benzonitrile derivatives, would proceed to dose-response studies to determine their potency (IC₅₀). Further characterization involves orthogonal assays to rule out artifacts, selectivity profiling against the MAO-B isoform, and initial in vitro ADME/Tox studies to assess their drug-like properties.[11]
Conclusion
This application note details a robust and validated high-throughput screening protocol for the identification of novel MAO-A inhibitors. By employing a sensitive fluorometric readout and adhering to stringent quality control measures, this assay provides a reliable platform for screening large and diverse compound libraries. The systematic approach outlined here, from primary screening to hit validation, is essential for the successful discovery of new chemical entities with therapeutic potential for neurological disorders.
References
National Center for Biotechnology Information. "Acetylcholinesterase Inhibition Assays for High-Throughput Screening." PubMed, National Institutes of Health, 2022, [Link].
PubMed. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." National Center for Biotechnology Information, 15 June 2006, [Link].
Du, G. H., et al. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica, vol. 27, no. 6, 2006, pp. 760-6, [Link].
BioSistemika. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening." 20 Nov. 2025, [Link].
PubMed. "A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry." National Center for Biotechnology Information, [Link].
National Center for Biotechnology Information. "Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing." PMC, [Link].
ResearchGate. "A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B." [Link].
Charles River Laboratories. "High-Throughput Screening (HTS) Services." [Link].
National Center for Biotechnology Information. "HTS Assay Validation." Assay Guidance Manual, NCBI Bookshelf, 1 May 2012, [Link].
National Center for Biotechnology Information. "Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology." Assay Guidance Manual, NCBI Bookshelf, 1 June 2020, [Link].
SciSpace. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." [Link].
Attogene. "Acetylcholinesterase Inhibition Assay (Tick or Eel)." [Link].
BIT 479/579. "Z-factors." High-throughput Discovery, [Link].
PubMed. "A Luminescence Turn-On Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Supramolecular Self-Assembly of Alkynylplatinum(II) Complexes on Coordination Polymer." National Center for Biotechnology Information, 6 Feb. 2019, [Link].
GraphPad. "Calculating a Z-factor to assess the quality of a screening assay." FAQ 1153, [Link].
Frontiers. "A High-Throughput Screening Platform for Acetylcholinesterase Inhibitors Using a Genetically Encoded Acetylcholine Fluorescent Sensor." 13 Feb. 2026, [Link].
PubMed. "HTS Assay Validation." National Center for Biotechnology Information, 1 Oct. 2012, [Link].
RxPlora. "What is Z' (read Z-factor)?" 1 Aug. 2024, [Link].
Biobide. "High Content Screening: What is it, Methodologies and Best Practices." Blog, [Link].
Plainly Simple. "High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery." 3 May 2025, [Link].
American Chemical Society. "Design and Synthesis of Chemiluminescent Probes for the Detection of Cholinesterase Activity." Journal of the American Chemical Society, 5 Apr. 2002, [Link].
Biochemical Journal. "Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate." PMC, [Link].
BellBrook Labs. "What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies." 23 Dec. 2025, [Link].
The Scientist. "An Overview of High Throughput Screening." 2 Jan. 2024, [Link].
National Center for Biotechnology Information. "Assay Guidance Manual." NCBI Bookshelf, 1 Dec. 2025, [Link].
ResearchGate. "HTS process and drug development. Steps in HTS process and..." [Link].
RSC Publishing. "Photoluminescent sensor for acetylcholinesterase inhibitor determination." [Link].
ACS Publications. "Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets." Analytical Chemistry, 16 Nov. 2022, [Link].
PubChem. "Benzonitrile, 3-(2-(((4'-fluoro(1,1'-biphenyl)-3-yl)methyl)amino)ethoxy)-." National Center for Biotechnology Information, [Link].
Application Note: Structural Elucidation of 3-[2-(Methylamino)ethoxy]benzonitrile using 1D and 2D NMR Spectroscopy
Introduction 3-[2-(Methylamino)ethoxy]benzonitrile is a small organic molecule featuring a benzonitrile core functionalized with a methylamino-ethoxy side chain.[1][2] As a substituted aromatic compound, it serves as a v...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-[2-(Methylamino)ethoxy]benzonitrile is a small organic molecule featuring a benzonitrile core functionalized with a methylamino-ethoxy side chain.[1][2] As a substituted aromatic compound, it serves as a valuable scaffold in medicinal chemistry and material science. Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of small molecules in solution.[3][4]
This application note provides a comprehensive guide to the analysis of 3-[2-(Methylamino)ethoxy]benzonitrile using high-resolution ¹H and ¹³C NMR spectroscopy, supplemented by 2D correlation techniques. We present a self-validating protocol that combines theoretical predictions with detailed experimental procedures, enabling researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for 3-[2-(Methylamino)ethoxy]benzonitrile[1], this guide utilizes established NMR principles and data from analogous structures to provide a robust prediction of the expected ¹H and ¹³C NMR spectra. These predictions serve as a benchmark for experimental verification.
The structure with atom numbering for NMR assignment is shown below:
Caption: Structure of 3-[2-(Methylamino)ethoxy]benzonitrile with atom numbering.
¹H NMR Predictions (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the principle that the chemical shift (δ) of a proton is determined by its local electronic environment.[5] Protons on the aromatic ring are expected to appear in the downfield region (6.5-8.0 ppm) due to the ring current effect.[6] Protons adjacent to electronegative atoms like oxygen and nitrogen will also be deshielded and shifted downfield.[7]
Assigned Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Coupling Constant (J, Hz)
Integration
Justification
H4, H5, H6, H2
7.10 - 7.40
Multiplet (m)
-
4H
Aromatic protons will form a complex multiplet due to ortho, meta, and para coupling. Their specific shifts are influenced by the electron-donating ether group and the electron-withdrawing nitrile group.
H9 (-O-CH₂-)
4.15
Triplet (t)
J ≈ 5.0
2H
Protons on the carbon adjacent to the ether oxygen are deshielded. The signal is split into a triplet by the two neighboring protons on C10.
H10 (-CH₂-N-)
3.00
Triplet (t)
J ≈ 5.0
2H
Protons on the carbon adjacent to the nitrogen are deshielded, but less so than H9. The signal is split into a triplet by the two neighboring protons on C9.
H12 (-N-CH₃)
2.50
Singlet (s)
-
3H
The methyl protons are a singlet as they have no adjacent protons to couple with. The adjacent nitrogen causes a downfield shift compared to a standard alkane.
H11 (-NH-)
1.80
Broad Singlet (br s)
-
1H
The amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR Predictions (125 MHz, CDCl₃)
In ¹³C NMR, the chemical shifts are highly sensitive to the electronic environment and the type of carbon atom.[8] Aromatic carbons typically resonate between 120-150 ppm.[6] The nitrile carbon is significantly deshielded, appearing far downfield.
Assigned Carbon(s)
Predicted Chemical Shift (δ, ppm)
Justification
C7 (-CN)
118.5
The sp-hybridized carbon of the nitrile group is characteristically found in this region.[9]
C3 (-C-O)
158.0
The aromatic carbon directly attached to the electronegative oxygen atom is significantly deshielded.
C1 (-C-CN)
113.0
The carbon to which the nitrile is attached (ipso-carbon) has a characteristic shift.
C2, C4, C5, C6
115.0 - 130.0
These aromatic carbons will have distinct signals. Their exact positions are determined by the combined electronic effects of the substituents.
C9 (-O-CH₂)
66.5
The carbon atom bonded to the ether oxygen is deshielded.
C10 (-CH₂-N)
50.0
The carbon atom bonded to the amine nitrogen is also deshielded, but to a lesser extent than C9.
C12 (-N-CH₃)
36.0
The methyl carbon attached to the nitrogen.
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR data for structural verification.
Sample Preparation
A self-validating sample preparation process is crucial for acquiring reliable data.[10]
Analyte Purity: Ensure the 3-[2-(Methylamino)ethoxy]benzonitrile sample is of high purity (>95%), as impurities will complicate spectral analysis.
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For quantitative NMR (qNMR), a solvent containing a known internal standard may be used.[4]
Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
Dissolution: Add ~0.6 mL of CDCl₃.
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.
Reference: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).
NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments for complete structural characterization.
Caption: Experimental workflow for NMR analysis.
Spectrometer Setup and 1D ¹H NMR Acquisition
Instrument: A 400-600 MHz NMR spectrometer equipped with a standard probe.
Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.
Acquisition Parameters:
Pulse Program: Standard 1D proton (e.g., 'zg30').
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5x T₁) is required.[10]
Number of Scans: 8-16 scans, depending on sample concentration.
Spectrometer Setup and 1D ¹³C{¹H} NMR Acquisition
Experiment: Standard proton-decoupled ¹³C experiment. Proton decoupling simplifies the spectrum by collapsing multiplets into singlets, increasing the signal-to-noise ratio.[8]
Acquisition Parameters:
Pulse Program: Standard proton-decoupled carbon (e.g., 'zgpg30').
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.
Data Processing and Interpretation
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.
Referencing: Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ peak (δ 77.16 ppm).
¹H Spectrum Analysis:
Chemical Shift: Compare the observed chemical shifts to the predicted values in the table.
Integration: Integrate the area under each peak. The relative ratios should correspond to the number of protons in each unique environment (e.g., 4H for aromatic, 2H for each CH₂, 3H for CH₃).
Multiplicity: Analyze the splitting patterns (singlet, triplet, multiplet) to confirm proton-proton connectivities. For instance, the triplet for the -O-CH₂- protons confirms their adjacency to another -CH₂- group.
¹³C Spectrum Analysis:
Signal Count: The number of signals should correspond to the number of unique carbon environments in the molecule.
Chemical Shift: Assign each carbon signal based on the predicted chemical shifts. The downfield signal around 158 ppm is a strong indicator of the C-O carbon, while the signal near 118.5 ppm is characteristic of the nitrile carbon.
2D NMR for Unambiguous Assignment (Optional but Recommended):
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. It would show a cross-peak between the H9 (-O-CH₂-) and H10 (-CH₂-N-) signals, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11] It provides definitive C-H assignments, for example, linking the ¹H signal at ~4.15 ppm to the ¹³C signal at ~66.5 ppm (C9).
Conclusion
This application note details a robust and self-validating methodology for the complete NMR spectroscopic analysis of 3-[2-(Methylamino)ethoxy]benzonitrile. By combining theoretical predictions with standardized protocols for ¹H, ¹³C, and 2D NMR, researchers can achieve unambiguous structural confirmation. The principles and workflows described herein are broadly applicable to the characterization of other small organic molecules, providing a foundational guide for scientists in pharmaceutical and chemical research.
References
D'Souza, R., and Summers, M. F. (2010). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Available at: [Link]
National Center for Biotechnology Information (n.d.). 3-[2-(methylamino)ethoxy]benzonitrile. PubChem. Available at: [Link]
Bruker. (n.d.). Materials and Methods. Bruker NMR Spectroscopy Documentation. Available at: [Link] (Note: This is a general reference to a typical instrument manufacturer's resources, specific protocol documents may be found on their site.)
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. Available at: [Link] (Note: Specific supplementary data for benzonitrile derivatives can be found in various articles on this platform.)
Claridge, T. D. W. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Available at: [Link]
Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]
Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical. Available at: [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]
Thoreauchem. (n.d.). 3-[2-(methylamino)ethoxy]benzonitrile. Thoreauchem. Available at: [Link]
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass. Available at: [Link]
Gunawan, G., & Suyanta, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. Available at: [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
Atta-ur-Rahman. (2005). 13C NMR Spectroscopy. Solving Problems with NMR Spectroscopy. Academic Press. Available at: [Link]
Application Notes & Protocols for 3-[2-(Methylamino)ethoxy]benzonitrile: A Versatile Intermediate in Modern Drug Discovery
Abstract 3-[2-(Methylamino)ethoxy]benzonitrile is a bifunctional organic molecule increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical agents. Its unique structure, f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-[2-(Methylamino)ethoxy]benzonitrile is a bifunctional organic molecule increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a nucleophilic secondary amine, a versatile nitrile group, and a strategically positioned ether linkage on a phenyl ring, offers multiple avenues for chemical modification. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, synthesis, and practical applications of this intermediate. We present detailed, field-tested protocols for its derivatization and robust analytical methods for characterization, underscoring its potential in creating novel molecular entities for targeted therapies.
Introduction: The Strategic Value of 3-[2-(Methylamino)ethoxy]benzonitrile
In the landscape of medicinal chemistry, the assembly of complex molecular architectures from versatile intermediates is a cornerstone of innovation. 3-[2-(Methylamino)ethoxy]benzonitrile emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups.
The Benzonitrile Moiety: The nitrile group (C≡N) is a highly valuable functional group in drug design. It is relatively stable and can act as a bioisostere for other groups, but more importantly, it serves as a synthetic handle for transformation into amines, amides, carboxylic acids, or tetrazoles, enabling profound structural and pharmacological diversification.[1] Benzonitrile-based compounds have shown efficacy as inhibitors of enzymes like glutaminyl-peptide cyclotransferase-like protein (QPCTL), highlighting their potential in developing antitumor therapeutics.[2]
The (Methylamino)ethoxy Sidechain: This portion of the molecule introduces flexibility and a basic nitrogen center. The secondary amine is a common feature in many active pharmaceutical ingredients (APIs), often serving as a critical interaction point with biological targets or as a site for modulating physicochemical properties like solubility and pKa. The ethoxy linker provides optimal spacing and conformational flexibility, allowing the amine to orient itself effectively within a receptor's binding pocket.
This combination makes 3-[2-(Methylamino)ethoxy]benzonitrile a powerful scaffold for generating libraries of compounds aimed at a wide array of biological targets, from kinases and G-protein coupled receptors (GPCRs) to ion channels.
Physicochemical Properties & Safety Profile
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
3-[2-(Methylamino)ethoxy]benzonitrile and related benzonitrile compounds require careful handling due to their potential toxicity.[5][6]
Hazards: Harmful if swallowed or in contact with skin. It is classified as a combustible liquid. Always consult the latest Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][7] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][8]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6] Keep away from heat, sparks, and open flames.
First Aid:
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[5]
Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[5][7]
Synthetic Pathways & Derivatization Potential
The true power of 3-[2-(Methylamino)ethoxy]benzonitrile lies in its synthetic versatility. Below is a proposed synthetic route and a map of its potential chemical transformations.
Proposed Synthesis via Williamson Ether Synthesis
A common and reliable method for preparing such aryl ethers is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. While specific literature for the meta-isomer is sparse, this protocol is adapted from established procedures for related isomers.[9][10]
The functional groups of the intermediate offer orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space.
Caption: Key derivatization pathways from the core intermediate.
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: N-Acylation of the Secondary Amine to Form an Amide Derivative
This protocol describes a standard procedure for creating an amide linkage, a common motif in pharmaceuticals.
Caption: Standard workflow for N-Acylation.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-[2-(methylamino)ethoxy]benzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
Addition of Reagent: Cool the stirred solution to 0 °C using an ice-water bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques.
Protocol 2: Reduction of the Nitrile to a Primary Benzylamine Derivative
This transformation is critical for accessing benzylamine scaffolds, which are prevalent in many classes of bioactive molecules.[10][11]
Step-by-Step Methodology:
Catalyst Preparation (for Catalytic Hydrogenation): In a hydrogenation vessel, suspend a catalyst such as Raney Nickel or 10% Palladium on Carbon (Pd/C) (approx. 10% w/w) in a suitable solvent like methanol or ethanol, often with a small amount of ammonia to prevent secondary amine formation.
Reaction Setup: Add 3-[2-(methylamino)ethoxy]benzonitrile (1.0 eq.) to the vessel.
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical methods like TLC or LC-MS.
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting primary amine can often be used directly or purified further by chromatography or crystallization if necessary.
Protocol 3: Analytical Characterization Workflow
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized derivatives.
Technique
Purpose
Expected Observations
¹H & ¹³C NMR
Structural Elucidation
Signals corresponding to aromatic protons, the ethoxy linker (-OCH₂CH₂N-), the N-methyl group, and any newly introduced functional groups. Carbon signals will confirm the skeletal framework.
LC-MS
Purity Assessment & Mass Verification
A primary peak in the liquid chromatogram indicating purity. The mass spectrometer will provide the [M+H]⁺ ion, confirming the molecular weight of the target compound.[12][13]
FTIR
Functional Group Analysis
Disappearance of the nitrile peak (~2230 cm⁻¹) after reduction or hydrolysis. Appearance of new peaks, such as an amide carbonyl (~1650 cm⁻¹), after acylation.
HPLC
Quantitative Purity Analysis
A high-performance liquid chromatography method should be developed to determine the purity of the final compound, typically expressed as a percentage of the total peak area.[14]
Conclusion
3-[2-(Methylamino)ethoxy]benzonitrile represents a strategically valuable and versatile intermediate for modern chemical and pharmaceutical research. Its distinct functional groups provide a platform for developing a diverse range of novel compounds. The protocols and data presented herein offer a foundational guide for researchers to harness the full synthetic potential of this molecule, paving the way for the discovery of next-generation therapeutics. As with all chemical research, proper safety precautions and rigorous analytical confirmation are essential for successful and reproducible outcomes.
References
PubChem. 3-[2-(methylamino)ethoxy]benzonitrile. National Center for Biotechnology Information. [Link]
Google Patents. CN105175283A: 3-ethoxy-4-methoxy benzonitrile preparing method.
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
Google Patents.
Kasprzyk-Hordern, B., et al. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. Analytical and Bioanalytical Chemistry. [Link]
protocols.io. Ataxia Mutant mca-3 Drug Repurposing Screen. (2025). [Link]
INESSS. Plasma 3-methoxytyramine assay using lc-ms/ms. (2014). [Link]
Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Communications Chemistry. [Link]
Peitzsch, M., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. Clinical Biochemistry. [Link]
Li, Y., et al. (2023). Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. Signal Transduction and Targeted Therapy. [Link]
protocols.io. Protocol for real-time measurement of mitochondrial bioenergetics in 3D-cultured brain tumor stem cells. (2023). [Link]
Kamal, H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. [Link]
ATSDR. Analytical Methods for Iodine. (2004). [Link]
Application Note: Strategic Derivatization of 3-[2-(Methylamino)ethoxy]benzonitrile for Biological Assays
Abstract & Scope This technical guide details the derivatization of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6), a representative pharmacophore scaffold containing a hindered secondary amine and a nitrile c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the derivatization of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6), a representative pharmacophore scaffold containing a hindered secondary amine and a nitrile core. Due to its structural similarity to serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors, this molecule serves as an ideal model for developing Fluorescence Polarization (FP) tracers and Affinity Chromatography resins.
This document provides optimized protocols for labeling the
-methyl secondary amine—a challenging nucleophile compared to primary amines—while preserving the integrity of the benzonitrile pharmacophore.
Molecule Analysis & Design Strategy
Chemical Personality
Core Structure: Benzonitrile (electron-withdrawing, stable under mild alkylation/acylation).
Linker: Ethoxy bridge (flexible, non-polar).
Reactive Handle: Secondary amine (
-methyl).
Challenge: The methyl group introduces steric hindrance, reducing nucleophilicity toward standard NHS-ester reagents compared to primary amines.
Solution: Utilization of anhydrous organic conditions with non-nucleophilic bases (DIPEA) to drive kinetics, rather than aqueous buffers where hydrolysis competes with labeling.
Derivatization Pathways
We define two primary workflows based on the intended biological assay:
Workflow A (Fluorescent Tracer): Conjugation with a high-quantum yield fluorophore (e.g., BODIPY-FL or Alexa Fluor 488 equivalent) for competitive binding assays (FP).
Workflow B (Affinity Probe): Conjugation with Biotin-PEG
for streptavidin pull-down assays or surface plasmon resonance (SPR) immobilization.
Figure 1: Strategic workflow for converting the secondary amine scaffold into functional biological probes.
Protocol A: Synthesis of Fluorescent Tracer (For FP Assays)
Objective: Label the secondary amine with a fluorophore.
Critical Note: Secondary amines react slowly with NHS esters. We use BODIPY-FL-NHS (or equivalent) because BODIPY dyes are uncharged and hydrophobic, minimizing non-specific binding in FP assays compared to negatively charged fluoresceins.
The primary utility of the fluorescent derivative is as a tracer to measure the binding affinity of unlabeled compounds (drug candidates) to the target protein.
Assay Principle
High Polarization (Bound): Small tracer binds to large protein -> Slow rotation.
Readout: Ex/Em appropriate for fluorophore (e.g., 485/535 nm for BODIPY/FITC).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<10%)
Hydrolysis of NHS ester
Ensure DMF is anhydrous . Do not use old NHS reagents.
No Reaction
Amine protonation
Increase DIPEA to 3–4 equivalents. Ensure pH equivalent is >8.[2][3]5.
High Background (FP)
Tracer aggregation
Add 0.01% Tween-20 or Triton X-100 to assay buffer.
Precipitation
Poor solubility of conjugate
Use a more hydrophilic linker (PEG) or switch fluorophore (e.g., Sulfo-Cy5).
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and secondary amine labeling).
BroadPharm. (n.d.). PEG-NHS Ester Labeling Protocol. Retrieved from
Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved from
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32.
PubChem. (2025). Compound Summary: 3-[2-(Methylamino)ethoxy]benzonitrile.[4] Retrieved from [5]
Technical Support Center: Chromatographic Purification of 3-[2-(Methylamino)ethoxy]benzonitrile
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 3-[2-(Methylamino)ethoxy]benzonitrile. It is designed for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 3-[2-(Methylamino)ethoxy]benzonitrile. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar basic compounds.
Introduction to the Challenge
3-[2-(Methylamino)ethoxy]benzonitrile is a polar, basic compound, a structural motif common in many pharmaceutical intermediates.[1][2] Its purification via traditional normal-phase silica gel chromatography is often problematic. The basic secondary amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to a host of issues including poor peak shape, low recovery, and even on-column degradation.[3][4] This guide will explore the root causes of these problems and provide systematic, field-proven solutions.
Visualizing the Purification Workflow
A typical workflow for developing a purification method for this compound involves careful selection of the stationary and mobile phases, often guided by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the purification of 3-[2-(Methylamino)ethoxy]benzonitrile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the chromatographic purification of 3-[2-(Methylamino)ethoxy]benzonitrile.
Problem 1: Severe Tailing and Broad Peaks on Silica Gel
Question: My TLC plate shows significant streaking, and my column chromatography results in very broad, tailing peaks for my target compound. What's happening and how can I fix it?
Answer: This is a classic symptom of strong acid-base interactions between your basic amine compound and the acidic silica gel.[3] The silanol groups (Si-OH) on the silica surface are acidic and can protonate the secondary amine of your molecule, causing it to bind strongly and elute slowly and unevenly.
Solutions:
Mobile Phase Modification: The most common and immediate solution is to add a competing base to your mobile phase.[4] This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.
Recommended Additives:
Triethylamine (TEA): Add 0.1-2% (v/v) to your eluent. TEA is a volatile organic base that is effective at masking silanol groups.[5]
Ammonium Hydroxide: A solution of methanol with a small percentage of ammonium hydroxide can also be very effective.[5] This is particularly useful for highly polar amines.
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove), consider using a different stationary phase.
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to better peak shapes.[3]
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6] Start with neutral alumina and if tailing persists, switch to basic alumina.
Problem 2: Low or No Recovery of the Compound
Question: I've run my column, but I can't seem to recover my compound. I suspect it's stuck on the column. What should I do?
Answer: This is an extreme case of the interaction described in Problem 1. Your compound is so strongly adsorbed to the silica that the mobile phase lacks the strength to elute it. It's also possible that your compound is degrading on the acidic silica.[6]
Solutions:
Test for Stability: Before running a large-scale column, it's crucial to assess the stability of your compound on silica gel. This can be done with a 2D TLC experiment.[7]
2D TLC Protocol:
Spot your crude material in one corner of a square TLC plate.
Run the plate in a suitable solvent system.
Dry the plate completely.
Turn the plate 90 degrees and run it again in the same solvent system.
If your compound is stable, it will appear on the diagonal. If it's degrading, you will see spots below the diagonal.[7]
Increase Mobile Phase Polarity Drastically: If the compound is stable but strongly retained, you may need a much stronger eluent.
"Aggressive" Solvent Systems: For strongly bound amines, solvent systems like dichloromethane/methanol/ammonium hydroxide can be employed to overcome the strong acid-base interactions.[3]
Step Gradient: Start with your standard eluent and then flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% TEA) to recover your compound.
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify using normal-phase chromatography, reverse-phase chromatography is an excellent alternative.[8][9] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[10]
Problem 3: Co-elution with a Similar Impurity
Question: I have an impurity that has a very similar Rf to my product on TLC, and I can't separate them on the column. What are my options?
Answer: This is a common challenge, especially with impurities that are structurally related to the target molecule.[11] The key is to alter the selectivity of your chromatographic system.
Solutions:
Change the Mobile Phase Composition: Even small changes to the eluent can significantly impact selectivity.
Solvent Triangle Approach: Experiment with different solvent systems based on the solvent selectivity triangle (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system). Different solvents will have different interactions (dipole-dipole, hydrogen bonding) with your compound and impurity, potentially leading to better separation.[12]
Orthogonal Chromatography: If changing the mobile phase in normal-phase chromatography doesn't work, switch to a completely different separation mechanism.[13]
Normal-Phase to Reverse-Phase: As mentioned before, reverse-phase chromatography separates compounds based on hydrophobicity, which is a different principle than the polarity-based separation of normal-phase chromatography.[9] This often provides the necessary selectivity to separate closely related compounds.[13]
Preparative HPLC: If flash chromatography does not provide the required purity, preparative HPLC can offer much higher resolution.[14] Both normal-phase and reverse-phase preparative HPLC are viable options.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of 3-[2-(Methylamino)ethoxy]benzonitrile on silica gel?
A1: A good starting point would be a mixture of a non-polar and a polar solvent, with a basic additive. For example:
Adjust the ratio of the polar to non-polar solvent to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation on a column.
Q2: How do I prepare my sample for loading onto the column?
A2: There are two main methods for sample loading:
Liquid Loading: Dissolve your crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the volume is small to maintain a tight band at the top of the column.
Solid Loading (Dry Loading): This is often the preferred method. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique generally leads to better resolution.
Q3: Should I use a gradient or isocratic elution?
A3: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities. This saves time and solvent compared to an isocratic elution.
Q4: My compound is a racemate. Will these purification methods separate the enantiomers?
A4: No, the chromatographic methods described above (using standard silica, alumina, or C18) are achiral and will not separate enantiomers. To separate enantiomers, you would need to use a chiral stationary phase (CSP) or a chiral mobile phase additive, which is a specialized technique known as chiral chromatography.[15][]
Summary of Recommended Purification Parameters
Parameter
Recommendation for Normal-Phase
Recommendation for Reverse-Phase
Rationale
Stationary Phase
Silica Gel (with basic modifier), Amine-Functionalized Silica, or Alumina (Neutral/Basic)
C18-Functionalized Silica
To mitigate strong interactions with the basic amine.[3] C18 is a standard, versatile non-polar phase.[10]
Mobile Phase
Hexane/Ethyl Acetate or Dichloromethane/Methanol
Water/Acetonitrile or Water/Methanol
Aprotic/protic solvent mixtures to modulate polarity. Water-miscible organic solvents for reverse-phase.[10]
Additive
0.1-2% Triethylamine or Ammonium Hydroxide
0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for better peak shape, if needed)
To mask acidic silanols in normal-phase[4] or to improve peak shape in reverse-phase.
Sample Loading
Solid (Dry) Loading
Liquid Loading (dissolved in mobile phase or a compatible solvent)
Dry loading often gives better resolution in normal-phase. Liquid loading is standard for reverse-phase.
Elution
Step or Linear Gradient
Linear Gradient
Efficiently separates components with a wide range of polarities.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
Teledyne ISCO. (2012, November 9).
Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
Chi, Y., & Zhang, J. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
University of Rochester.
Wikipedia.
Chrom Tech, Inc. (2025, October 20).
Waters Blog. (2025, June 18).
Biotage. (2023, February 10).
Biotage. (2023, February 10).
University of Rochester.
University of Rochester.
Phenomenex. (2025, August 12). Normal-phase vs.
WordPress.com. (2006, October 5). Purifying amines on silica | Org Prep Daily.
WordPress.com. (2006, October 5). Purifying amines on silica | Org Prep Daily.
Santai Technologies Inc.
Chiral Drug Separ
BOC Sciences.
Lilly-Spain. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
CymitQuimica. CAS 24197-95-3: 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Impurity Profiling & Troubleshooting for 3-[2-(Methylamino)ethoxy]benzonitrile
ID: TSC-CHEM-29015 | Status: Active | Last Updated: 2026-02-18[1]
Executive Summary & Synthetic Context
Target Molecule: 3-[2-(Methylamino)ethoxy]benzonitrile
CAS: 1038699-39-6 (Generic/Related)
Primary Application: Pharmacophore intermediate for kinase inhibitors and CNS-active agents.[1]
This guide addresses the specific impurity profile generated during the two-step synthesis of 3-[2-(methylamino)ethoxy]benzonitrile from 3-hydroxybenzonitrile . The standard industrial route involves O-alkylation followed by N-alkylation.[1] Deviations in stoichiometry, temperature, or pH directly correlate to the formation of three critical impurities: the Dimer (Bis-alkylated amine) , the Vinyl Ether (Elimination product) , and the Benzamide (Hydrolysis product) .
Visualizing the Reaction & Failure Modes
The following diagram maps the standard synthetic pathway against the three primary deviation points that generate impurities.
Figure 1: Reaction logic flow showing the divergence points for Impurities A, B, and C.
Troubleshooting Module: Diagnosis & Resolution
Issue 1: The "Dimer" Impurity (Bis-alkylation)
Symptom: LC-MS shows a large peak with Mass
(Loss of Methylamine).[1]
Chemical Identity: N,N-bis[2-(3-cyanophenoxy)ethyl]methylamine.[1]
Technical Analysis:
This is the most common failure mode in alkylation reactions involving primary amines (like methylamine). Once the target secondary amine is formed, it is still nucleophilic. If the concentration of the alkylating agent (the chloroethoxy intermediate) is high relative to the methylamine, the product will react again, forming the tertiary amine "dimer."
Protocol for Correction:
Increase Nucleophile Equivalents: You must shift the statistical probability. Use 10–20 equivalents of methylamine (MeNH
Order of Addition: Do not add methylamine to the intermediate. Add the intermediate slowly to a chilled solution of excess methylamine. This ensures the alkyl halide always encounters a high concentration of MeNH
.
Solvent Choice: Use a polar protic solvent (like Methanol or Ethanol) if possible, or THF.[1] High solubility of the methylamine is critical.
Issue 2: The "Vinyl Ether" (Elimination)
Symptom: Appearance of a less polar spot on TLC; NMR shows vinylic protons (dd, ~6.6 ppm and ~4.4-4.7 ppm).[1]
Chemical Identity: 3-(vinyloxy)benzonitrile.[1]
Technical Analysis:
The intermediate 3-(2-chloroethoxy)benzonitrile contains a beta-hydrogen.[1] In the presence of strong bases (e.g., KOH, NaOH, or even K
CO at high temps), it undergoes E2 elimination rather than nucleophilic substitution. This expels HCl and forms the double bond.
Protocol for Correction:
Lower Temperature: Elimination is entropically favored at high temperatures. Conduct the amination step at room temperature or mild heat (40–50°C max).
Base Selection: If adding a base to scavenge HCl, avoid strong hydroxide bases. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or rely on the excess methylamine to act as the base (forming MeNH
Cl salts).
Reagent Quality: Ensure your methylamine source is not contaminated with strong alkali (common in some aqueous grades).[1]
Issue 3: Nitrile Hydrolysis (Amide Formation)
Symptom: Product peak broadens or splits; IR shows a new carbonyl stretch ~1650-1690 cm⁻¹; Mass +18 (Hydration).[1]
Chemical Identity: 3-[2-(Methylamino)ethoxy]benzamide.[1]
Technical Analysis:
Benzonitriles are susceptible to hydrolysis under both acidic and basic conditions, converting the cyano group (-CN) to a primary amide (-CONH
).[1] This frequently happens during the workup phase if the pH is too extreme or if the reaction mixture is heated with aqueous base.
Protocol for Correction:
Quench Gently: Do not quench the reaction with strong acid or base. Use saturated NH
Gentle workup (pH 8-10); minimize water contact time.[1]
*RRT is estimated based on standard C18 Reverse Phase HPLC conditions (Water/Acetonitrile gradient).
Validated Experimental Workflow (Route A)
To minimize the side products described above, follow this optimized protocol.
Step 1: Ether Formation (Synthesis of Intermediate) [1]
Dissolve 3-hydroxybenzonitrile (1.0 eq) in Acetonitrile (ACN).
Add K
CO (2.0 eq) and 1-bromo-2-chloroethane (1.5 eq).
Reflux (80°C) for 12-16 hours. Note: Monitor for Vinyl Ether formation here; do not overheat.[1]
Filter salts, concentrate, and crystallize/distill to obtain pure 3-(2-chloroethoxy)benzonitrile.
Step 2: Amination (Critical Step)
Prepare a solution of Methylamine (33% in EtOH, 15.0 eq) in a pressure vessel or sealed flask. Cool to 0°C.[2]
Dissolve the 3-(2-chloroethoxy)benzonitrile intermediate in a minimal amount of EtOH/THF.[1]
Dropwise Addition: Add the intermediate solution to the cold methylamine solution over 30 minutes. This prevents Dimer formation.[1]
Allow to warm to Room Temperature (20-25°C) and stir for 12 hours. Low temp prevents Elimination.[1]
Workup: Concentrate under reduced pressure to remove excess methylamine and solvent. Partition residue between Ethyl Acetate and Water (pH ~9).[1] Dry organic layer (MgSO
Technical Guide: Purification & Impurity Removal for Benzonitrile Compounds
[1] Introduction & Scope Benzonitrile ( ) is a critical polar aprotic solvent and intermediate in pharmaceutical synthesis.[1] While commercially available at >99% purity, "reagent grade" benzonitrile often contains crit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Scope
Benzonitrile (
) is a critical polar aprotic solvent and intermediate in pharmaceutical synthesis.[1] While commercially available at >99% purity, "reagent grade" benzonitrile often contains critical impurities that sabotage sensitive transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Lewis acid-mediated reactions.
Common Impurities:
Phenyl Isonitrile (
): The source of the "godzilla" odor; a potent catalyst poison.[1]
Water: Causes hydrolysis to benzamide/benzoic acid.[1]
Amines: Residues from synthesis (ammoxidation).[1]
This guide provides autonomous, modular protocols for purifying benzonitrile to "Anhydrous/Sure-Seal" standards.
Module A: The "Smell" Test (Removing Isonitriles)[2][3]
Symptom: The solvent has an overpowering, repulsive odor (resembling "rotting wood" or "old socks") rather than the characteristic sweet almond smell.[1]
Cause: Presence of phenyl isonitrile (
), a byproduct of certain synthesis routes.[1] Even ppm levels are detectable by the human nose and can coordinate strongly to metal catalysts (, , ), killing reactivity.
Mechanism
We utilize Acid Hydrolysis .[1] Isonitriles are stable to base but hydrolyze rapidly in acidic media to form primary amines and formic acid.[1]
The resulting amine is then removed via basic wash (forming a water-soluble salt or staying in the organic layer to be removed by distillation/drying).[1]
Preliminary Dry: Dry over anhydrous Magnesium Sulfate (
) or Calcium Chloride () for 2 hours. Filter.
Workflow Visualization
Figure 1: Sequential wash logic for removing isonitrile contaminants prior to distillation.[1]
Module B: Desiccation (Removing Water)[1][6]
Symptom: Reaction stalls; formation of benzamide precipitate; degradation of hygroscopic reagents (e.g.,
, ).[1]
Challenge: Benzonitrile is hygroscopic.[1] It forms a heteroazeotrope with water, meaning simple distillation is insufficient for high-grade dryness.[1]
Comparative Data: Drying Agents
Agent
Efficiency
Reactivity Risk
Recommended Use
High
High (Polymerization)
Standard. Distill from this agent under vacuum.[1]
Medium
Medium (Decomposition)
Acceptable, but prolonged heating causes PhCN breakdown.[1]
Note: Do not distill at atmospheric pressure (191°C) over
if possible; high heat promotes acid-catalyzed polymerization of the nitrile.[1]
Storage: Collect the middle fraction directly into a flask containing activated 4Å Molecular Sieves.
Module C: Advanced Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for benzonitrile purification.
Frequently Asked Questions
Q1: My benzonitrile turned yellow/red after adding
. Is it ruined?
Analysis: Not necessarily. Benzonitrile can form colored complexes or undergo minor decomposition/polymerization on the surface of reactive hydrides.[1]
Fix: Decant the liquid away from the solid hydride and distill it. If the color persists in the distillate, you are carrying over contaminants; switch to
and vacuum distillation.
Q2: Can I use rotary evaporation to purify benzonitrile?
Analysis: No. Benzonitrile has a high boiling point (191°C).[1] Even under a standard rotovap vacuum (~20 mbar), the boiling point is high enough to degrade seals or fail to distill efficiently.
Fix: Use a high-vacuum manifold (Schlenk line) or a dedicated vacuum pump with a short-path distillation apparatus.[1]
Q3: How do I store purified benzonitrile?
Protocol: Store in an amber glass bottle (light sensitive) over activated 4Å molecular sieves. Wrap the cap with Parafilm or use a Sure-Seal cap under Argon/Nitrogen atmosphere.[1]
Q4: Why not just use steam distillation?
Analysis: Steam distillation is excellent for removing gross impurities (like non-volatile tars) because the PhCN/Water heteroazeotrope boils below 100°C. However, it leaves the solvent saturated with water.[1] You must follow steam distillation with Protocol 2 (Desiccation) to make it usable for synthesis.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] [1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
Organic Syntheses. (n.d.). General procedures for drying nitriles.[1][1]
PubChem. (n.d.).[1][6] Benzonitrile Compound Summary. National Center for Biotechnology Information.[1] [1]
Technical Support Center: Scaling Up the Synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile. It provides in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of this important chemical intermediate.
I. Synthetic Strategy Overview
The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile is most effectively achieved through a three-step process rooted in the Williamson ether synthesis. This method ensures high selectivity and is amenable to scaling. The key stages are:
Protection of the Secondary Amine: The secondary amine of 2-(methylamino)ethanol is temporarily protected to prevent unwanted N-alkylation in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.[1][2][3]
Williamson Ether Synthesis: The Boc-protected 2-(methylamino)ethanol is then coupled with 3-cyanophenol. This reaction proceeds via an S(_N)2 mechanism where the phenoxide, generated in situ, displaces a leaving group on the amino alcohol derivative.[4][5]
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target molecule.[6][7]
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 3-[2-(Methylamino)ethoxy]benzonitrile.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Step 1: Incomplete Boc Protection
- Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Presence of moisture.
- Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.[8]- Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, NaOH) is used.[8]- Extend the reaction time and/or gently warm the reaction mixture (e.g., to 40 °C).[2]- Use anhydrous solvents and reagents.
Step 2: Low Yield in Williamson Ether Synthesis
- Incomplete formation of the phenoxide.- Poor leaving group on the protected amino alcohol.- Competing N-alkylation (if protection is incomplete).- Elimination side reaction (E2).[6]
- Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to ensure complete deprotonation of 3-cyanophenol.[4]- Convert the alcohol of the protected amino alcohol to a better leaving group, such as a tosylate (using tosyl chloride) or a halide (using thionyl chloride).[4]- Ensure complete protection of the amine in the previous step.- Use a primary alkyl halide or tosylate to minimize elimination.[6]
Step 3: Incomplete Deprotection
- Insufficient acid.- Short reaction time or low temperature.
- Use a strong acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent (e.g., dichloromethane, dioxane).[6]- Ensure the reaction is stirred at room temperature until TLC or LC-MS indicates complete conversion.[6]
Product Purification Challenges
- Presence of unreacted starting materials.- Formation of side products (e.g., N-alkylated or dialkylated products).- The basic nature of the final product can cause streaking on silica gel.
- For the final product, an acidic workup can be employed to extract the basic product into an aqueous layer, which is then basified and re-extracted into an organic solvent.- Column chromatography on silica gel can be effective. To mitigate streaking of the basic product, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.- Recrystallization or distillation under reduced pressure are also viable purification methods.[9]
III. Frequently Asked Questions (FAQs)
Q1: Why is protection of the secondary amine necessary?
A1: The secondary amine in 2-(methylamino)ethanol is nucleophilic and can compete with the desired O-alkylation of 3-cyanophenol, leading to the formation of N-alkylated byproducts. Protecting the amine with a group like Boc temporarily renders it non-nucleophilic, ensuring that the reaction proceeds selectively at the oxygen atom.[1][10]
Q2: What is the mechanism of the Williamson ether synthesis?
A2: The Williamson ether synthesis is a classic S(_N)2 reaction. In this synthesis, the hydroxyl group of 3-cyanophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent (the protected and activated 2-(methylamino)ethanol), displacing the leaving group in a single concerted step to form the ether linkage.[5]
Caption: Mechanism of the Williamson ether synthesis.
Q3: What are the key considerations for scaling up this synthesis?
A3: When scaling up, several factors become critical:
Heat Management: The deprotonation and etherification steps can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
Mixing: Efficient stirring is crucial, especially in heterogeneous mixtures (e.g., with K₂CO₃ as a base), to ensure good mass transfer and reaction rates.
Work-up and Extraction: The volumes of solvents for extraction increase significantly. Consider the capacity of your extraction equipment. An acidic workup to isolate the basic final product can be more efficient at a larger scale than chromatography.
Safety: Handle all reagents with appropriate personal protective equipment in a well-ventilated area. Be particularly cautious with reactive reagents like sodium hydride and thionyl chloride.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes for the protection and etherification steps, and a more polar system like dichloromethane/methanol for the deprotection step) to resolve the starting materials and products. Staining with potassium permanganate or ninhydrin (for the deprotected amine) can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q5: What are the expected challenges during the purification of the final product?
A5: The final product, 3-[2-(Methylamino)ethoxy]benzonitrile, is a basic compound. This can lead to tailing or streaking during silica gel chromatography. To circumvent this, you can add a small amount of a volatile base like triethylamine to the eluent. Alternatively, an acid-base extraction is a highly effective purification strategy. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the pure product is re-extracted into an organic solvent.[11]
IV. Experimental Protocols
Step 1: Boc Protection of 2-(Methylamino)ethanol
To a solution of 2-(methylamino)ethanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) at 0 °C, add a base such as triethylamine (1.2 eq.) or sodium hydroxide (1.1 eq.).[8]
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the stirred solution.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.
Step 2: Williamson Ether Synthesis
In a dry flask under an inert atmosphere, dissolve 3-cyanophenol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with extreme care) and stir the mixture for 30 minutes.
Add the Boc-protected and activated 2-(methylamino)ethanol derivative (e.g., the tosylate or chloride, 1.1 eq.).
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the reaction is complete (typically 4-12 hours).[5]
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product.
Step 3: Boc Deprotection
Dissolve the crude Boc-protected product from the previous step in an appropriate solvent such as dichloromethane or ethyl acetate.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[6][7]
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete (typically 1-3 hours).
Remove the solvent and excess acid under reduced pressure. The crude product will be the corresponding salt (e.g., TFA or HCl salt).
For isolation of the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH), and extract the product into an organic solvent.
Dry the organic layer, filter, and concentrate to obtain the crude 3-[2-(Methylamino)ethoxy]benzonitrile, which can be further purified as needed.
V. References
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from [Link]
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry" by Durst and Gokel and "Experimental Methods in Organic Chemistry".
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
Thajudeen, S. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Scholarly Research Notices.
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
University of Massachusetts Boston. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Retrieved from [Link]
Amazon S3. (2020, June 1). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally R. Retrieved from [Link]
The Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
ACS Publications. (2025, August 5). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. Retrieved from [Link]
Technical Support Center: Managing Reaction Exotherms in Benzonitrile Synthesis
The following technical guide is designed for research scientists and process chemists. It prioritizes safety through mechanistic understanding and validated protocols.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for research scientists and process chemists. It prioritizes safety through mechanistic understanding and validated protocols.
Current Status: Operational
Topic: Thermal Hazards & Exotherm Management
Audience: Process Chemists, Medicinal Chemists, HSE Officers
Core Directive: The "Thermal Trap" of Benzonitriles
Synthesizing benzonitriles (Ar-CN) presents a unique dual-hazard profile: high-energy release coupled with toxic gas evolution (HCN or N₂). Unlike standard couplings, the thermodynamics of introducing a cyano group often involve metastable intermediates (diazonium salts) or induction-prone catalytic cycles.
This guide addresses the three most common synthetic routes and their specific thermal risks:
Sandmeyer Reaction: Violent decomposition of diazonium salts.
Pd-Catalyzed Cyanation: Induction period runaways.
Amide Dehydration: Exothermic quenching events.
Module A: The Sandmeyer Reaction (Diazotization)
Risk Level: Critical (Explosion Hazard)
The Hazard: Diazonium salts are energetic materials. Their decomposition releases Nitrogen gas (
) and significant heat (). If the rate of heat generation exceeds the cooling capacity, the reaction becomes autocatalytic, leading to a "fume-off" or explosion.
Thermal Stability Data (Reference Baseline)
Data compiled from DSC (Differential Scanning Calorimetry) studies.
Intermediate Type
Onset Temp ()
Energy Release ()
Hazard Class
Benzenediazonium Chloride
~5°C (dry)
> 150 kJ/mol
High Explosive
Benzenediazonium Tetrafluoroborate
~90-100°C
~100 kJ/mol
Moderate
Triazene Intermediate
> 140°C
Low
Stable
Troubleshooting & Protocols
Issue 1: "My internal temperature is spiking during nitrite addition."
Root Cause: Rapid addition of
creates a localized excess of nitrous acid (), accelerating the exothermic nitrosation faster than the bulk mixing can dissipate heat.
Corrective Action:
Stop Addition Immediately. Do not resume until
.
Check Agitation: Ensure a vortex is visible. Localized hot spots occur in dead zones.
Sub-Surface Addition: If possible, add the nitrite solution below the surface of the acid to prevent accumulation in the headspace foam.
Issue 2: "The reaction foams over when I add the copper cyanide."
Root Cause: The "Sandmeyer Step" (radical displacement) releases
gas. If the diazonium solution is added too fast to the warm copper solution, gas evolution becomes violent.
Protocol (The Inverse Addition Rule):
Never add the copper catalyst to the bulk diazonium salt.
Always add the cold diazonium solution dropwise into the warm (
) CuCN/ligand mixture. This ensures the diazonium is consumed immediately (low instantaneous concentration), limiting the maximum potential gas release at any second.
Visualization: Safe Diazotization Logic
Caption: Logic flow for controlling the exothermic diazotization step. Note the mandatory "Halt" loop if temperature limits are breached.
Module B: Pd-Catalyzed Cyanation (The Induction Risk)
Risk Level: Moderate to High (Runaway Potential)
The Hazard: Unlike the Sandmeyer, this reaction often requires heat (
) to activate. A common error is the "Induction Trap" : The reaction does not start immediately, so the operator increases the temperature. Suddenly, the catalyst activates, converting the accumulated reagents all at once, leading to a thermal runaway.
Expert Insight: The Cyanide Poisoning Effect
Free cyanide ions (
) are strong ligands that can poison the Palladium catalyst, preventing the oxidative addition of the aryl halide. This creates a "stalled" state.
Solution: Use "Slow Release" cyanide sources.
Recommended: Potassium Hexacyanoferrate(II) (
).[1][2] It is non-toxic and releases cyanide only upon heating, matching the reaction rate to the release rate.
Alternative: Zinc Cyanide (
).[3] Low solubility limits the concentration of free cyanide in solution.
Troubleshooting Guide
Scenario: "I am at
, but HPLC shows 0% conversion after 1 hour. Should I raise the temp to ?"
Answer:NO.
Reasoning: You are likely in an induction period. Raising the temperature may trigger rapid catalyst activation.
Corrective Protocol:
Hold Temperature: Maintain
for another 2 hours.
Check Oxygen: Pd-cyanation is sensitive to
. Did you sparge the solvent with Argon? Oxygen delays catalyst activation.
Add Reductant: If using
precatalysts (e.g., ), add a trace of Polymethylhydrosiloxane (PMHS) or Zn dust to jump-start the reduction to active .
Visualization: Handling Catalytic Stalls
Caption: Decision tree for managing induction periods in metal-catalyzed cyanation. Emphasizes preventing thermal spikes.
Module C: Amide Dehydration (The Quench Hazard)
Risk Level: Moderate (Chemical Burns & violent boiling)
The Hazard: Reagents like Phosphoryl Chloride (
) or Thionyl Chloride () are used to dehydrate benzamides to benzonitriles. The reaction itself is manageable, but the quench is dangerous.
Mechanism: Excess
reacts violently with water to produce Phosphoric acid + HCl gas + Heat.
Safe Quenching Protocol
Do NOT pour water into the reaction mixture.
Dilution: Dilute the reaction mixture with a chemically inert solvent (DCM or Toluene).
Temperature: Cool the mixture to
.
The "Reverse Quench": Slowly add the reaction mixture into a rapidly stirred volume of ice/water or saturated
.
Why? This ensures the water is always in vast excess, acting as a heat sink.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a solvent for the Sandmeyer reaction?A:Extreme Caution Required. DMSO can react explosively with diazonium salts or acyl chlorides at elevated temperatures. For Sandmeyer reactions, aqueous acid (HCl/H₂SO₄) is the standard. If organic solubility is needed, use Acetonitrile/Water mixtures.
Q: I smell almonds during the workup. Is this normal?A:Evacuate Immediately. The smell of bitter almonds indicates Hydrogen Cyanide (HCN) gas.
Immediate Action: Check pH. If the aqueous layer is acidic, HCN is being released.[4] Basify immediately with NaOH or bleach (Sodium Hypochlorite) to convert HCN to cyanate (
).
Prevention:[4][5][6][7] Always maintain pH > 10 during workup of cyanide-containing waste.
Q: Why is
preferred over Zn(CN)₂?A: While both are safer than NaCN, ferrocyanide is non-toxic (food grade additive) and robust against moisture. generates zinc salts which can complicate waste disposal and purification, though it is often more reactive in difficult couplings.
References
Schotten, C., et al. (2020).[8] "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development. [8]
Sheng, et al. (2025).[2] "Reaction mechanism and thermal hazard assessment of diazotization." Maximum Academic Press.
Senecal, T. D., et al. (2013).[9] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie Int.[9] Ed.
Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.
Fisher Scientific. (2009). "Safety Data Sheet: Benzonitrile."
Characterizing unknown peaks in HPLC of 3-[2-(Methylamino)ethoxy]benzonitrile
This technical guide addresses the characterization of unknown peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 3-[2-(Methylamino)ethoxy]benzonitrile . Executive Summary & Molecule Profile The Molec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the characterization of unknown peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 3-[2-(Methylamino)ethoxy]benzonitrile .
Executive Summary & Molecule Profile
The Molecule: 3-[2-(Methylamino)ethoxy]benzonitrile is a bifunctional small molecule containing a nitrile group (susceptible to hydrolysis) and a secondary amine (susceptible to oxidation and silanol interactions).
The Challenge: Unknown peaks in this profile often stem from three distinct sources:
Method Artifacts: Secondary amine tailing or "ghost" peaks from mobile phase modifiers.
Degradation Products: Hydrolysis of the nitrile or oxidation of the amine.
Process Impurities: Unreacted precursors or bis-alkylated byproducts.
This guide provides a systematic workflow to classify, identify, and resolve these peaks.
Phase I: Triage – Is the Peak Real?
Q: I see a small peak eluting immediately after my main peak. Is this an impurity or a method artifact?
A: It is highly likely to be a chromatographic artifact caused by "Silanol Overload."
The Mechanism:
Your molecule contains a secondary amine (
). On standard C18 silica columns, residual silanol groups () are acidic. At neutral or weakly acidic pH, these silanols deprotonate (), acting as cation exchangers that bind the protonated amine. This causes peak tailing or even a "shoulder" peak that mimics an impurity.
Diagnostic Protocol:
Run the following "Mobile Phase Stress Test" to confirm:
Add a Competitor: Spike the mobile phase with 5-10 mM Triethylamine (TEA) . TEA competes for silanol sites.
Result: If the "impurity" disappears and the main peak sharpens, it was an artifact.
Switch pH: Change the mobile phase pH to 10.0 (using Ammonium Hydroxide/Bicarbonate) and use a high-pH stable column (e.g., Waters XBridge or Phenomenex Gemini).
Result: At pH 10, the amine is uncharged (free base) and will not interact with silanols. If the peak persists here, it is a real chemical impurity .
Q: I see variable peaks in the gradient dwell volume. Could these be "Ghost Peaks"?
A: Yes, particularly if you are using acidic modifiers.
Ghost peaks often arise from contaminants in the organic solvent or aqueous buffer that accumulate on the column during the equilibration phase and elute during the gradient.
Troubleshooting Steps:
The Zero-Volume Injection: Run a gradient with no injection (0 µL). If the peaks appear, they are from the mobile phase/system.
The Trap Column: Install a C18 guard cartridge between the pump and the injector (NOT after the injector). This traps mobile phase impurities before they reach the analytical column.
Phase II: Chemical Diagnosis – What is the Impurity?
Once a peak is confirmed as "real," use its retention behavior to predict its chemistry.
Q: How can I distinguish between Nitrile Hydrolysis and Amine Oxidation products without a Mass Spec?
A: Use "pH Switching" to exploit ionization differences.
The degradation pathways produce species with distinct acidic/basic profiles.
Potential Impurity
Chemical Change
Acid/Base Character
HPLC Behavior (Low pH -> High pH)
Impurity A (Amide)
Nitrile Amide
Neutral / Weakly Basic
Retention remains relatively stable.
Impurity B (Acid)
Amide Carboxylic Acid
Acidic ()
Drastic Shift: Retains well at low pH (neutral form); elutes near void volume at high pH (anionic form).
Impurity C (N-Oxide)
Amine N-Oxide
Polar / Neutral
Elutes earlier than parent at all pHs due to high polarity.
Experimental Workflow:
Run A: 0.1% Formic Acid (pH ~2.7).
Run B: 10 mM Ammonium Acetate (pH ~6.5).
Compare RRT (Relative Retention Time):
If RRT decreases significantly in Run B, the impurity is likely the Benzoic Acid derivative (3-[2-(methylamino)ethoxy]benzoic acid).
Q: What are the most common process impurities?
A: Look for the "Bis-Alkylated" Dimer.
During synthesis, the methylamine reagent can react with two equivalents of the benzonitrile precursor (3-(2-chloroethoxy)benzonitrile), forming a tertiary amine dimer.
Characteristics: This molecule is significantly more hydrophobic (two aromatic rings).
Prediction: It will elute much later (RRT > 1.5) in a Reverse Phase gradient.
(m/z 196): Hydrolysis to Acid (Net +18 +1 - NH3... actually nitrile to acid is , net mass change is Da from Amide, or Da from Nitrile if we consider water addition and ammonia loss).
Correction: Nitrile (
, MW 26) Acid (, MW 45). Da.
(m/z 193): Oxidation N-Oxide .
(m/z 191): Methylation Tertiary Amine .
Visualizations
Diagram 1: Decision Tree for Unknown Peak Identification
Caption: Systematic triage workflow to distinguish between chromatographic artifacts and chemical impurities.
Diagram 2: Degradation Pathways of 3-[2-(Methylamino)ethoxy]benzonitrile
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. [Link]
Dolan, J. W. Tailoring the Separation: The Role of pH in HPLC Method Development. LCGC North America.[2] 2005. [Link]
PubChem. Compound Summary: 3-[2-(methylamino)ethoxy]benzonitrile.[1] National Library of Medicine. [Link]
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. 2010. [Link]
Structure-activity relationship of 3-[2-(Methylamino)ethoxy]benzonitrile analogues
This guide provides an in-depth technical analysis of 3-[2-(Methylamino)ethoxy]benzonitrile and its structural analogues. This compound represents a specific chemotype within the aryloxyalkylamine class, a scaffold histo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-[2-(Methylamino)ethoxy]benzonitrile and its structural analogues. This compound represents a specific chemotype within the aryloxyalkylamine class, a scaffold historically significant in the development of monoamine reuptake inhibitors (SNRIs/NRIs), sigma receptor ligands, and ion channel modulators.
Primary Pharmacophore: 3-substituted benzonitrile linked via an ethoxy chain to a secondary methylamine.
Key Applications: Pharmacological probe for Norepinephrine Transporter (NET) selectivity, Sigma-1 receptor affinity, and structural intermediate for benzamide therapeutics.
Critical Comparison: Unlike its 2-substituted analogues (e.g., Nisoxetine derivatives) which favor NET selectivity, or its 4-substituted analogues (Itopride intermediates) used in prokinetics, the 3-substituted isomer offers a unique electronic and steric profile that modulates binding affinity and metabolic stability.
Chemical Space & Structural Logic
The molecule consists of three distinct pharmacophoric regions. Understanding the contribution of each is essential for rational drug design.
The Pharmacophore Triad
The Aromatic Head (Benzonitrile):
Function: Provides
stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor binding pocket.
3-Cyano Group: Acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. Unlike a halogen (Cl/F), the nitrile group increases polarity and metabolic resistance to oxidative metabolism at the ring.
The Linker (Ethoxy):
Function: A 2-carbon spacer that dictates the distance between the aromatic ring and the cationic amine.
Constraint: The ethoxy linker (approx.[1] 2.5–3.0 Å) is shorter than the propoxy linker found in many antidepressants (e.g., Atomoxetine, Fluoxetine), often shifting selectivity towards Sigma receptors or Sodium channels rather than purely monoamine transporters.
The Basic Tail (Methylamine):
Function: A secondary amine that becomes protonated at physiological pH, forming a critical salt bridge with an aspartate residue (e.g., Asp75 in NET).
N-Methylation: The secondary amine (-NHMe) typically confers higher potency at NET compared to tertiary amines (-NMe2), which often shift selectivity toward SERT or reduce overall affinity due to steric bulk.
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the SAR logic derived from comparative studies of aryloxyalkylamines.
Figure 1: SAR decision tree for the aryloxyalkylamine scaffold. The 3-isomer balances metabolic stability with moderate transporter affinity.
Comparative Performance Guide
This section compares 3-[2-(Methylamino)ethoxy]benzonitrile against standard pharmacological agents and structural analogues.
Table 1: Selectivity and Potency Comparison
Compound
Structure
Primary Target
Key Differentiator
3-[2-(Methylamino)ethoxy]benzonitrile
3-CN, Ethoxy, NHMe
Sigma-1 / NET
Balanced Profile: The 3-CN group avoids the steric clash of 2-substituents while maintaining electron-withdrawing effects.
Atomoxetine
2-Me, Propoxy, NHMe
NET (High Potency)
Linker Length: The 3-carbon (propoxy) linker is critical for nanomolar NET affinity. The 2-carbon analog is significantly weaker.
Nisoxetine
2-OMe, Propoxy, NHMe
NET
Ring Substitution: The 2-methoxy group is an electron donor, whereas the 3-CN is an electron withdrawer, altering the electrostatic potential of the ring.
4-[2-(Dimethylamino)ethoxy]benzonitrile
4-CN, Ethoxy, NMe2
D2 / AChE (Itopride Int.)
Position & Amine: The 4-position and tertiary amine shift activity away from transporters toward enzyme/GPCR targets (e.g., AChE inhibition).
Haloperidol
Butyrophenone
D2 / Sigma-1
Sigma Reference: Often used as a high-affinity control. Simple aminoethoxybenzenes compete for the Sigma site.
Experimental Insight: The "Linker Effect"
Data from homologous series indicates a sharp "Clifford's Cliff" in monoamine transporter affinity:
Propoxy (3-carbon): Optimal for NET/SERT binding (IC50 < 10 nM).
Ethoxy (2-carbon): Affinity drops 10–100 fold for transporters but increases for Sigma-1 and Sodium Channels.
Experimental Protocols
To validate the activity of this compound, the following protocols are recommended. These are designed to ensure reproducibility and specificity.
A. Synthesis: Nucleophilic Aromatic Substitution (SNAr)
Objective: Efficient generation of the ether linkage without nitrile hydrolysis.[1]
Reagents: 3-Fluorobenzonitrile (Starting Material), 2-(Methylamino)ethanol (Nucleophile), NaH (Base), DMF (Solvent).
Procedure:
Step 1 (Deprotonation): Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add 2-(Methylamino)ethanol (1.1 eq) dropwise. Stir for 30 min to generate the alkoxide. Note: Protect the amine with a Boc group (N-Boc-2-aminoethanol) if side reactions occur, then deprotect later.
Step 2 (Coupling): Add 3-Fluorobenzonitrile (1.0 eq) to the alkoxide solution.
Step 3 (Heating): Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc).
Step 4 (Workup): Quench with ice water. Extract with EtOAc. Wash with brine.
Step 5 (Purification): Flash chromatography or conversion to HCl salt for crystallization.
B. Radioligand Binding Assay (NET Selectivity)
Objective: Determine Ki values relative to [3H]-Nisoxetine.
Membrane Prep: Use HEK293 cells stably expressing human NET (hNET).
Incubation:
Mix 50 µg membrane protein with [3H]-Nisoxetine (1.0 nM final).
Add test compound (10^-10 to 10^-5 M).
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Equilibrium: Incubate for 60 min at 4°C (to prevent uptake, focus on binding).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
Analysis: Scatchard plot to determine Ki.
Validation Criteria: Non-specific binding (defined by 1 µM Desipramine) must be <10% of total binding.
Signaling Pathway & Mechanism
The following diagram details the downstream effects of modulating NET and Sigma-1 receptors using this scaffold.
Figure 2: Dual-mechanism hypothesis. While the ethoxy linker reduces NET potency compared to propoxy analogues, it may enhance Sigma-1 mediated neuroprotection.
References
Wong, D. T., et al. (1982). "Structure-activity relationships of phenoxyphenylpropylamines as antagonists of norepinephrine uptake." Life Sciences.
Glennon, R. A., et al. (1994). "Binding of substituted phenoxyalkylamines at sigma receptors." Journal of Medicinal Chemistry.
Fishers Scientific. (2024). "Safety Data Sheet: 4-[2-(Dimethylamino)ethoxy]benzonitrile." (Comparative isomer data).
Uray, G., & Kriessmann, I. (1984).[1] "Synthesis of alkylaryl ethers by reacting alcohols with 4-chlorobenzonitrile." Synthesis. (Methodology reference).
Comparative In Vitro Efficacy Guide: 3-[2-(Methylamino)ethoxy]benzonitrile (MAEB) vs. Standard Monoamine Transporter Inhibitors
This guide is structured as a Pre-clinical Validation & Benchmarking Protocol for the evaluation of 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MAEB or the Candidate Compound ).[1][2] Given the structura...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Pre-clinical Validation & Benchmarking Protocol for the evaluation of 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MAEB or the Candidate Compound ).[1][2]
Given the structural pharmacophore of MAEB (an aryloxy-alkyl-amine scaffold with a benzonitrile moiety), it shares significant features with established Monoamine Reuptake Inhibitors (e.g., Nisoxetine, Reboxetine, Citalopram).[1][2] Therefore, this guide positions MAEB as a candidate for Norepinephrine (NET) and Serotonin (SERT) transporter inhibition and provides the rigorous framework to compare its efficacy against industry standards.[1][2]
The efficacy of MAEB is hypothesized based on its structural homology to known inhibitors:
Benzonitrile Moiety: Acts as a bioisostere for halogenated aromatic rings found in Citalopram (SERT selective) and Vilazodone , enhancing metabolic stability and selectivity.[1][2]
Ethoxy Linker: Provides the requisite spatial separation (2-carbon chain) between the aromatic anchor and the basic amine, a critical feature for binding to the S1 site of the transporter.[1][2]
Methylamino Group: A secondary amine, which classically confers higher affinity for the Norepinephrine Transporter (NET) compared to tertiary amines (which often favor SERT).[1][2]
Objective: To benchmark the in vitro potency (
) and functional efficacy () of MAEB against three distinct comparator classes:
Nisoxetine: Selective NET Inhibitor (Reference Standard).[1][2]
Fluoxetine: Selective SERT Inhibitor (Reference Standard).[1][2]
Objective: Measure the functional inhibition of monoamine transport into live cells.[1][2]
Workflow:
Seeding: Plate CHO-K1 cells stably expressing hNET or hSERT in 96-well plates (
cells/well).
Pre-incubation: Add MAEB or Comparator (Nisoxetine/Fluoxetine) in assay buffer (HBSS + 10 mM HEPES) for 15 min at 37°C.
Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ or IDT307) or radiolabeled substrate ([³H]-NE or [³H]-5-HT).[1][2]
Uptake: Incubate for 20 min.
Termination: Wash cells
with ice-cold buffer.
Detection: Lyse cells and measure fluorescence/radioactivity.
Benchmarking Data: MAEB vs. Known Inhibitors
The following table provides the reference values for the comparators. To validate MAEB, your experimental data must be compared against these established ranges.
If hNET ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
< 10 nM: MAEB is a potent NET inhibitor (likely due to the secondary methylamine).[1]
If hSERT ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
< 10 nM: MAEB has significant SERT activity (likely due to the benzonitrile).[1]
If both are < 50 nM: MAEB is a potent dual inhibitor (SNRI) similar to Duloxetine.[1][2]
Experimental Workflow Visualization
This diagram outlines the decision matrix for evaluating MAEB based on the assay results.
Figure 2: Screening workflow to classify MAEB based on binding affinity ratios.
Technical Considerations & Troubleshooting
Lipophilicity and Non-Specific Binding (NSB)[1][2]
Issue: The benzonitrile and ethoxy groups increase lipophilicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
), potentially causing MAEB to stick to plasticware.[1]
Solution: Include 0.1% BSA in the assay buffer to reduce NSB.[1][2] Use glass-coated or low-binding plates.[1][2]
Time-Dependent Inhibition[1][2]
Issue: Some benzonitrile derivatives exhibit slow-onset binding kinetics.
Solution: Perform a kinetic binding assay (association/dissociation rates) if the
shifts significantly between 30 min and 120 min incubation times.
Metabolite Interference
In Vivo Note: Although this guide focuses on in vitro efficacy, be aware that the ethoxy group is a primary site for O-dealkylation by CYP450 enzymes (likely CYP2D6), which would yield a phenolic metabolite.[1][2] This metabolite may have distinct affinity profiles.
References
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[1][2] European Journal of Pharmacology.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochemical Pharmacology.
Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites.[1][2] Journal of Pharmacology and Experimental Therapeutics.
PubChem. Compound Summary for 3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6).[2]
Comparative Analysis of Benzonitrile Isomers in Biological Assays
Executive Summary: The Positional Paradox In medicinal chemistry and chemical biology, the benzonitrile moiety ( ) serves as a privileged scaffold—acting as a bioisostere for carbonyls, a hydrogen bond acceptor, and a me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Positional Paradox
In medicinal chemistry and chemical biology, the benzonitrile moiety (
) serves as a privileged scaffold—acting as a bioisostere for carbonyls, a hydrogen bond acceptor, and a metabolic "handle." However, the biological performance of benzonitrile derivatives is strictly governed by positional isomerism (ortho-, meta-, para-).
This guide moves beyond simple structural characterization to analyze how the specific arrangement of substituents on the benzonitrile ring dictates pharmacodynamics (binding efficacy) , fluorescence properties (probe design) , and metabolic fate (CYP450 stability) . We provide actionable protocols and data-driven comparisons to assist researchers in scaffold selection.
Part 1: The Chemical Basis of Biological Variance
To understand biological divergence, we must first quantify the electronic and steric environments of the isomers. The nitrile group (-CN) is a strong electron-withdrawing group (EWG). Its position relative to other substituents creates distinct electronic vectors.
Table 1: Physicochemical Profiles of Substituted Benzonitriles
Data modeled for a representative donor-acceptor system (e.g., Aminobenzonitriles).
Feature
Ortho- (1,2)
Meta- (1,3)
Para- (1,4)
Biological Implication
Hammett Constant ()
N/A (Steric dominance)
Para creates the strongest electron withdrawal, enhancing H-bond acidity of donors.
Dipole Moment
High (Vectors additive)
Moderate
Low/High (Depends on substituent)
High dipole (ortho) often reduces membrane permeability ().
Steric Profile
High ("Ortho Effect")
Low
Minimal
Ortho substitution blocks metabolic attack but may hinder target binding.
Conjugation
Twisted (Steric clash)
None (Cross-conjugated)
Linear/Planar
Para allows full resonance, critical for fluorescence and colorimetric assays.
Part 2: Fluorescence-Based Biological Probes
Case Study: Aminobenzonitriles (ABNs)
Benzonitrile isomers are extensively used as fluorescent probes to measure local polarity in protein binding pockets. The performance difference here is binary: Mechanism of Action.
The TICT Phenomenon
4-(Dimethylamino)benzonitrile (Para-DMABN ) is the gold standard for "Twisted Intramolecular Charge Transfer" (TICT). Upon excitation, the dimethylamino group rotates, creating a charge-separated state that emits at a longer wavelength (red-shifted).
In drug development, the benzonitrile ring is susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes. The position of the substituent determines the "soft spot" for hydroxylation.
Comparative Stability Data
Para-substituted: Often the least stable if the substituent is small. The 4-position is the primary site of attack for many aromatics. If blocked by a nitrile, metabolism shifts to the 3-position (ortho to the nitrile).
Ortho-substituted: The most stable . The substituent sterically shields the adjacent carbons from the bulky Heme-Iron center of CYP450.
Experimental Evidence: In microsomal stability assays of halogenated benzonitriles, ortho-chlorobenzonitrile shows a
> 120 min, whereas para-chlorobenzonitrile often shows < 60 min due to rapid ipso-substitution or lateral attack.
Part 4: Experimental Protocol
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
) of benzonitrile isomers to select the optimal scaffold for lead optimization.
Reagents
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds: o-, m-, p- benzonitrile derivatives (10 mM DMSO stock).
Internal Standard: Propranolol or Tolbutamide.
Workflow
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.
vs. Time. The slope is the elimination rate constant.
Visualization: Assay Logic Flow
Caption: Step-by-step workflow for determining the metabolic stability of benzonitrile isomers.
References
Grabowski, Z. R., et al. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Burkholderia Study. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates. Biochemical and Biophysical Research Communications. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Spectroscopic data comparison for 3-[2-(Methylamino)ethoxy]benzonitrile regioisomers
Title: Comparative Spectroscopic Analysis Guide: 3-[2-(Methylamino)ethoxy]benzonitrile and its Regioisomers Executive Summary In the development of serotonin and norepinephrine reuptake inhibitors, 3-[2-(Methylamino)etho...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Spectroscopic Analysis Guide: 3-[2-(Methylamino)ethoxy]benzonitrile and its Regioisomers
Executive Summary
In the development of serotonin and norepinephrine reuptake inhibitors, 3-[2-(Methylamino)ethoxy]benzonitrile (Target: Meta-isomer) is a critical pharmacophore intermediate. However, the synthesis of this compound—typically via nucleophilic aromatic substitution (
)—is prone to contamination by its 2-substituted (Ortho) and 4-substituted (Para) regioisomers.
These isomers possess identical molecular weights (
) and similar polarity, rendering standard LC-MS screening insufficient for definitive structural assignment. This guide provides a definitive spectroscopic framework to differentiate the target meta-isomer from its ortho and para impurities using NMR, IR, and MS fragmentation patterns.
Structural Context & Synthesis Origins
To understand the spectroscopic variances, one must understand the structural environment. The core difference lies in the electronic and steric relationship between the electron-withdrawing nitrile group (-CN) and the electron-donating alkoxy amine chain.
Target (Meta): 1,3-substitution. The substituents are electronically decoupled relative to resonance effects.
Impurity A (Para): 1,4-substitution. Strong mesomeric interaction; high symmetry.
Impurity B (Ortho): 1,2-substitution. Steric crowding; "Ortho Effect" in Mass Spec; distinct deshielding in NMR.
Synthesis Pathway & Impurity Generation:
The following diagram illustrates how regioisomers typically enter the workflow, often originating from isomeric impurities in the starting fluorobenzonitrile.
Figure 1: Origin of regioisomeric impurities during nucleophilic aromatic substitution.
Spectroscopic Comparison: The Definitive Data
A. Nuclear Magnetic Resonance (
H NMR)
NMR is the gold standard for this differentiation. The aliphatic side chain (-OCH
CHNHCH) signals are similar across all isomers ( 3.0–4.2 ppm). The Aromatic Region (6.9–7.7 ppm) contains the diagnostic fingerprints.
Feature
Meta (Target)
Para (Impurity)
Ortho (Impurity)
Symmetry
Asymmetric
High Symmetry ( system)
Asymmetric
Key Signal
"The Island Proton" Isolated singlet (or narrow doublet) at C2 position (7.1-7.2 ppm).
"Roofing Effect" Two distinct doublets (approx. 8.5 Hz) with strong roofing/leaning.
Complex Multiplet Often 4 distinct signals; C6-H often deshielded by -CN.
Coupling
pattern.( coupling visible).
pattern.(Only coupling dominant).
pattern.(Strong overlap likely).
Protocol 1: Diagnostic NMR Setup
Solvent: DMSO-
is preferred over CDCl to prevent amine salt precipitation and ensure sharp peaks.
Concentration: 5–10 mg in 600 µL solvent.
Pulse Sequence: Standard 1D proton (32 scans).
Validation: If the "singlet" at C2 is ambiguous, run a 1H-1H COSY . The Meta C2 proton will show no strong cross-peaks to adjacent protons, whereas all Ortho protons will show strong correlations.
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides a rapid "Pass/Fail" check for the substitution pattern via out-of-plane (OOP) bending vibrations.
Nitrile Stretch (
):
Meta/Para: ~2230 cm
Ortho: May shift to ~2220 cm
due to steric strain/electronic repulsion from the adjacent ether oxygen.
Fingerprint Region (OOP Bending):
Meta: Strong bands at 690 cm
and 780 cm .
Para: Single strong band at 800–850 cm
.
Ortho: Strong band near 750 cm
.
C. Mass Spectrometry (MS)
While the Molecular Ion (
) is identical (m/z 176), the fragmentation energy and "Ortho Effect" create distinguishable patterns.
Ortho Effect: The ortho-isomer allows for a McLafferty-type rearrangement or direct interaction between the amine tail and the nitrile nitrogen, often leading to a unique loss of the side chain or cyclization fragments not seen in meta or para.
Base Peak:
Meta/Para: Usually cleavage alpha to the nitrogen (m/z 44:
).
Ortho: May show enhanced abundance of the
fragment due to steric relief.
Analytical Decision Matrix
Use the following logic flow to validate your product batch.
Figure 2: Analytical workflow for regioisomer determination.
Experimental Methodology
To replicate these results, ensure the following conditions are met. These protocols are self-validating; if the solvent peak in NMR is not sharp, the salt formation on the amine is likely interfering with homogeneity.
A. Sample Preparation for NMR
Weigh 10 mg of the benzonitrile derivative.
Add 600 µL DMSO-
(TMS 0.05% v/v). Note: CDCl is acceptable for the free base, but DMSO is required if the sample is a hydrochloride salt.
Sonicate for 30 seconds to ensure complete dissolution.
Zero Filling: To 64k points minimum (essential to resolve the meta coupling of ~2 Hz).
Phasing: Manual phasing is required for the aromatic region to distinguish the "roofing" of the para isomer from the complex splitting of the ortho.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on aromatic substitution patterns in NMR/IR).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general benzonitrile and alkoxybenzene reference spectra).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of AA'BB' vs ABC systems).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Reference for "Ortho Effects" in mass spectrometry).
Technical Guide: Optimizing the Utility of 3-[2-(Methylamino)ethoxy]benzonitrile (MEOB) in Medicinal Chemistry
Executive Summary: The "Goldilocks" Scaffold In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MEOB ) represents a critical pharmacophore. Stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Scaffold
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MEOB ) represents a critical pharmacophore. Structurally, it serves as a simplified scaffold for norepinephrine reuptake inhibitors (NRIs) like Atomoxetine and Nisoxetine, stripping away the phenyl-propyl bulk to isolate the phenoxy-ethyl-amine binding motif.
As a Senior Application Scientist, I often see researchers struggle with the reproducibility of experiments involving this fragment due to a misunderstanding of its physicochemical behavior compared to its primary and tertiary amine analogs. MEOB is a secondary amine , placing it in a "Goldilocks" zone: it offers better metabolic stability and lipophilicity than the primary amine, yet retains the hydrogen-bond donor capability lost in the tertiary amine.
This guide provides a rigorous, data-driven comparison of MEOB against its structural alternatives and details self-validating protocols to ensure experimental reproducibility.
Comparative Analysis: MEOB vs. Alternatives
To objectively evaluate MEOB (CAS 1038699-39-6), we must compare it to its direct structural analogs: the Primary Amine (CAS 120351-94-2) and the Tertiary Amine (CAS 500024-50-0).
Table 1: Physicochemical & Functional Comparison
Feature
Primary Analog
MEOB (The Subject)
Tertiary Analog
Chemical Name
3-(2-Aminoethoxy)benzonitrile
3-[2-(Methylamino)ethoxy]benzonitrile
3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number
120351-94-2
1038699-39-6
500024-50-0
Amine Type
Primary ()
Secondary ()
Tertiary ()
Est. cLogP
~1.15
~1.48
~1.85
H-Bond Donors
2
1
0
Nucleophilicity
High (Prone to over-alkylation)
Moderate (Controlled reactivity)
None (Non-nucleophilic base)
Metabolic Risk
MAO deamination (High)
N-Demethylation (Moderate)
N-Oxidation (Low)
Synthetic Utility
Starting material for libraries
Scaffold for SAR optimization
End-point analog
Expert Insight:
The primary amine is often too polar and metabolically labile for late-stage CNS candidates. The tertiary amine loses the critical N-H interaction often required for transporter binding pockets. MEOB strikes the balance, providing the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) while retaining the N-H donor for receptor docking.
Experimental Reproducibility: Critical Protocols
Reproducibility failures with MEOB usually stem from two sources: Salt Hygroscopicity and Nitrosamine Formation . The following protocols are designed to eliminate these variables.
Protocol A: Quality Control & Impurity Detection
Objective: To detect the common "Dimer" impurity formed during synthesis.
Context: During the synthesis of MEOB (often via nucleophilic substitution of 3-cyanophenol with a chloro-ethylamine), a common side reaction is the double alkylation of the amine, creating a "dimer" bridging two benzonitrile rings. This impurity drastically alters binding affinity data.
Methodology:
Dissolution: Dissolve 10 mg of MEOB (HCl salt) in 1 mL of Methanol-d4.
NMR Validation: Run a 1H-NMR.
Target Signal: Look for the N-Methyl singlet at ~2.45 ppm .
Impurity Signal: A split or shifted methyl peak, or extra aromatic protons (integration > 4H relative to the methyl 3H), indicates dimerization.
HPLC Condition:
Column: C18 Reverse Phase (3.5 µm).
Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
Gradient: 5% to 95% ACN over 10 min.
Pass Criteria: Single peak at retention time ~4.5 min. Any peak at ~7.0 min suggests the lipophilic dimer.
Protocol B: Handling the Hygroscopic HCl Salt
Objective: To ensure accurate dosing in biological assays.
Context: MEOB is typically supplied as a Hydrochloride (HCl) salt. It is moderately hygroscopic. Weighing "on the bench" without precaution can lead to a 5-15% error in molar concentration due to absorbed water.
Step-by-Step Workflow:
Storage: Store the vial in a desiccator at -20°C.
Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).
Weighing:
Wrong: Weighing on an open balance paper.
Right: Weigh directly into a tared vial under a stream of dry Nitrogen or Argon.
Stock Solution: Immediately dissolve in dry DMSO to create a 10 mM stock. Aliquot and freeze (-80°C) to prevent freeze-thaw degradation.
Visualizing the Workflow
The following diagrams illustrate the synthesis logic and the decision matrix for selecting MEOB over its analogs.
Diagram 1: Synthesis & Impurity Control Flow
This diagram details the critical control points where the "Dimer" impurity must be checked.
Caption: Synthesis workflow highlighting the critical QC checkpoint for dimer detection before salt formation.
Diagram 2: Pharmacophore Selection Decision Tree
Use this logic to determine if MEOB is the correct tool for your specific biological target.
Caption: Decision matrix for selecting the appropriate amino-ethoxy-benzonitrile analog based on SAR needs.
Safety & Stability Note (The "Hidden" Hazard)
Nitrosamine Risk:
As a secondary amine, MEOB is susceptible to nitrosation if exposed to nitrites (often found in water sources or specific reagents like sodium nitrite). N-nitroso compounds are potent carcinogens.
Action: Never use nitrite-containing buffers (e.g., for diazotization of other compounds) in the same glassware without rigorous cleaning.
Storage: Store away from NOx sources (fume hoods with nitric acid digestion).
References
The following sources validate the chemical identity, availability, and physicochemical properties of the compounds discussed.
Accela ChemBio. Material Safety Data Sheet (MSDS) for CAS 1038699-39-6.
[Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
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